3,5-Dimethylcyclohexane-1-thiol
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Overview
Description
3,5-Dimethylcyclohexane-1-thiol: is an organic compound with the molecular formula C8H16S. It is a thiol derivative of cyclohexane, characterized by the presence of two methyl groups at the 3 and 5 positions and a thiol group (-SH) at the 1 position. Thiols are known for their strong and often unpleasant odors, which is a notable property of this compound as well.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylcyclohexane-1-thiol can be achieved through several methods. One common approach involves the thiolation of 3,5-dimethylcyclohexanol. This process typically includes the following steps:
Oxidation: 3,5-Dimethylcyclohexanol is first oxidized to 3,5-dimethylcyclohexanone.
Reduction: The ketone is then reduced to 3,5-dimethylcyclohexane.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale thiolation processes using similar reagents but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: The thiol group can be reduced to a sulfide under specific conditions.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Disulfides.
Reduction: Sulfides.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
3,5-Dimethylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of thiol-based biochemical processes and as a model compound for thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3,5-Dimethylcyclohexane-1-thiol involves its thiol group, which can interact with various molecular targets. Thiols are known to form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzymatic activity, protein folding, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylcyclohexanol: An alcohol derivative with similar structural features but different chemical properties.
3,5-Dimethylcyclohexanone: A ketone derivative used as an intermediate in the synthesis of 3,5-Dimethylcyclohexane-1-thiol.
Cyclohexanethiol: A thiol with a similar structure but without the methyl groups at the 3 and 5 positions.
Uniqueness
This compound is unique due to the presence of both the thiol group and the two methyl groups, which influence its reactivity and physical properties. The methyl groups can affect the steric hindrance and electronic environment of the thiol group, leading to distinct chemical behavior compared to other thiols .
Properties
Molecular Formula |
C8H16S |
---|---|
Molecular Weight |
144.28 g/mol |
IUPAC Name |
3,5-dimethylcyclohexane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3 |
InChI Key |
XIKAEBLEOHLHEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)S)C |
Origin of Product |
United States |
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